Germacyclopent-3-ene, 1,1,3,4-tetramethyl-
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Overview
Description
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- is an organogermanium compound characterized by a five-membered ring structure with germanium as one of the ring atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- can be synthesized through metathesis reactions involving 1,1-dibromogermacyclopent-3-enes and sodium salts of transition-metal carbonyl anions . Another method involves flash vacuum thermolysis of 3,4-dimethyl-1,1,3,4-tetramethyl-germacyclopent-3-ene to generate reactive species such as germylene (GeH2) and its dimethyl analogue (GeMe2) .
Industrial Production Methods
While specific industrial production methods for Germacyclopent-3-ene, 1,1,3,4-tetramethyl- are not well-documented, the synthesis typically involves standard organometallic techniques and equipment. The production process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- undergoes various chemical reactions, including:
Addition Reactions: Germylene (GeH2) generated from this compound can react with alkynes such as acetylene (C2H2) and 2-butyne (CH3C≡CCH3)
Reduction Reactions: Reduction with lithium aluminum hydride (LiAlH4) results in the formation of germanium hydrides.
Common Reagents and Conditions
Reagents: Sodium salts of transition-metal carbonyl anions, lithium aluminum hydride (LiAlH4), acetylene (C2H2), and 2-butyne (CH3C≡CCH3).
Major Products
Addition Reactions: Formation of compounds such as 1,2-dimethylvinylgermylene.
Reduction Reactions: Formation of germanium hydrides.
Scientific Research Applications
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- has several scientific research applications:
Materials Science: Used in the preparation of transition metal-germanium compounds for chemical vapor deposition (CVD) processes.
Organometallic Chemistry: Studied for its unique reactivity and potential to form stable derivatives.
Spectroscopy: Utilized in UV photoelectron spectroscopy to study the properties of germylene and its analogues.
Mechanism of Action
The mechanism of action for Germacyclopent-3-ene, 1,1,3,4-tetramethyl- involves the generation of reactive species such as germylene (GeH2) through processes like flash vacuum thermolysis . These reactive species can then participate in various chemical reactions, including addition and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1-germacyclopent-3-ene: Similar structure but with fewer methyl groups.
1,1-Dimethylgermacyclopent-3-ene: Another analogue with different substitution patterns.
Uniqueness
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of multiple methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other germacyclopent-3-ene derivatives.
Properties
CAS No. |
5764-66-9 |
---|---|
Molecular Formula |
C8H16Ge |
Molecular Weight |
184.84 g/mol |
IUPAC Name |
1,1,3,4-tetramethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C8H16Ge/c1-7-5-9(3,4)6-8(7)2/h5-6H2,1-4H3 |
InChI Key |
VXTRTZBXBVTUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Ge](C1)(C)C)C |
Origin of Product |
United States |
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